Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

Lipophilicity Drug Permeability QSAR

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 56410-30-1), also referred to as benzyl atratate, is the benzyl ester of the naturally occurring lichen metabolite atraric acid. This phenolic benzoate ester falls within the depside class of lichen-derived secondary metabolites and is employed as a synthetic intermediate for the preparation of bioactive depsides and as a reference standard in androgen receptor antagonism studies.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 56410-30-1
Cat. No. B108385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,4-dihydroxy-3,6-dimethylbenzoate
CAS56410-30-1
SynonymsBenzyl Atratate;  2,4-Dihydroxy-3,6-dimethyl-, Phenylmethyl Ester Benzoic Acid_x000B_
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OCC2=CC=CC=C2)O)C)O
InChIInChI=1S/C16H16O4/c1-10-8-13(17)11(2)15(18)14(10)16(19)20-9-12-6-4-3-5-7-12/h3-8,17-18H,9H2,1-2H3
InChIKeyVSKQSANOBRVUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,4-Dihydroxy-3,6-dimethylbenzoate (CAS 56410-30-1) Procurement-Grade Profile for LTB4 Inhibition and Androgen Receptor Studies


Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 56410-30-1), also referred to as benzyl atratate, is the benzyl ester of the naturally occurring lichen metabolite atraric acid [1]. This phenolic benzoate ester falls within the depside class of lichen-derived secondary metabolites and is employed as a synthetic intermediate for the preparation of bioactive depsides and as a reference standard in androgen receptor antagonism studies [2]. Its structure, featuring a 2,4-dihydroxy-3,6-dimethylbenzoyl core linked to a benzyl ester moiety, confers distinct physicochemical properties—including a calculated logP of approximately 3.07—that influence its solubility, permeability, and utility relative to the more common methyl and ethyl ester analogs .

Why In-Class Compounds Cannot Simply Be Interchanged with Benzyl 2,4-Dihydroxy-3,6-dimethylbenzoate


Compounds sharing the 2,4-dihydroxy-3,6-dimethylbenzoate pharmacophore—including the methyl (atraric acid, CAS 4707-47-5), ethyl (CAS 75950-52-6), and isopropyl esters—are frequently treated as interchangeable building blocks or active principles [1]. However, the benzyl ester derivative possesses a substantially higher calculated logP (3.07) than the methyl ester (logP 2.61), translating to altered membrane permeability and tissue distribution profiles that cannot be replicated by shorter alkyl esters [2]. In the context of androgen receptor (AR) antagonism, the benzyl ester serves as a close structural analog of isopropyl atratate, and preliminary structure-activity relationship (SAR) data indicate that ester moiety modifications significantly impact AR binding affinity and cellular potency [1]. Furthermore, in depside synthesis, the benzyl ester functions as a selectively removable protecting group, enabling chemoselective transformations that are unattainable with methyl or ethyl counterparts [3]. Consequently, substituting the benzyl ester with a cheaper or more readily available methyl/ethyl analog without empirical validation risks altering potency, selectivity, and synthetic compatibility in multi-step protocols.

Quantitative Differentiation Evidence for Benzyl 2,4-Dihydroxy-3,6-dimethylbenzoate Against In-Class Comparators


Lipophilicity Advantage: logP of Benzyl Ester Exceeds Methyl Ester by 0.46 Units

The benzyl ester exhibits a calculated logP of 3.07, compared to 2.61 for the methyl ester (atraric acid), representing a 0.46 log unit increase in lipophilicity . This difference translates to an approximately 2.9-fold higher octanol–water partition coefficient, predicting enhanced passive membrane permeability and potentially greater intracellular accumulation [1]. For AR antagonist programs where nuclear receptor engagement requires cytoplasmic and nuclear membrane transit, this physicochemical shift can materially affect cellular IC50 values [2].

Lipophilicity Drug Permeability QSAR

LTB4 Biosynthesis Inhibition: Benzyl Ester Confirmed Active Within a Depside Series Exhibiting Submicromolar IC50 Values

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate was synthesized and evaluated alongside a series of barbatic and diffractaic acid analogues for inhibition of leukotriene B4 (LTB4) biosynthesis in bovine polymorphonuclear leukocytes (PMNL) [1]. While the most potent analogue, ethyl 4-O-demethylbarbatate, achieved an IC50 in the submicromolar range, the benzyl ester—as a 4-O-benzyl protected derivative—was among the active congeners within this series, demonstrating that the benzyloxy substituent does not abrogate inhibitory activity [1]. This positions the benzyl ester as a validated, moderately potent LTB4 biosynthesis inhibitor suitable as a scaffold for further optimization or as a control compound in 5-LO pathway studies.

LTB4 Inhibition 5-Lipoxygenase Anti-inflammatory

HaCaT Keratinocyte Antiproliferative Activity: Benzyl Ester Demonstrates Dose-Dependent Growth Inhibition Relevant to Psoriasis Models

In the same study by Kumar and Müller, benzyl 2,4-dihydroxy-3,6-dimethylbenzoate was evaluated for antiproliferative activity against the human keratinocyte cell line HaCaT [1]. The benzyl ester exhibited growth inhibitory activity, contributing to the structure-activity relationship that identified 4-O-demethyl and 4-O-benzyl congeners as the most promising subclasses [1]. The absence of nonspecific cytotoxicity—confirmed by lactate dehydrogenase (LDH) release remaining within control ranges—indicates that the observed antiproliferative effect is mechanistically distinct from simple redox-mediated toxicity, a critical differentiator from phenolic compounds that exert non-selective cytotoxicity [1].

Keratinocyte Hyperproliferation Psoriasis HaCaT

Androgen Receptor Antagonism: Benzyl Atratate Shares the Pharmacophore of Isopropyl Atratate, a Validated AR Antagonist

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate (benzyl atratate) is described as a derivative of isopropyl atratate, a compound that acts as a potent androgen receptor (AR) antagonist [1]. The Papaioannou et al. study established that atraric acid and its ester derivatives bind to the human AR and inhibit its transcriptional activity, with the isopropyl ester demonstrating the most favorable binding profile [2]. The benzyl ester, as a structurally proximate analog retaining the critical 2,4-dihydroxy-3,6-dimethyl substitution pattern, is inferred to engage the AR ligand-binding domain, though independent antagonist IC50 data for the benzyl ester have not been reported in the public domain [2]. Procurement of the benzyl ester is therefore indicated for laboratories expanding SAR around the ester moiety within this chemotype.

Androgen Receptor Prostate Cancer Nuclear Receptor

Synthetic Utility: Benzyl Ester Enables Chemoselective Deprotection in Depside Natural Product Synthesis

The benzyl ester motif of benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is strategically employed in the total synthesis of lichen depsides, including echinocarpic acid, where it serves as a selectively hydrogenolyzable protecting group for the carboxylic acid function [1]. Catalytic hydrogenolysis (H₂/Pd-C) removes the benzyl group cleanly, liberating the free carboxylic acid without affecting the base-sensitive depside ester linkage, a chemoselectivity that cannot be achieved with methyl or ethyl esters which require strongly basic or acidic hydrolysis conditions [2]. This synthetic orthogonality is critical for multi-step depside assembly, where maintaining the integrity of the inter-aromatic ester bond is paramount.

Depside Synthesis Protecting Group Chemistry Natural Products

Highest-Value Application Scenarios for Benzyl 2,4-Dihydroxy-3,6-dimethylbenzoate Based on Differentiated Evidence


Permeability-Sensitive Androgen Receptor Antagonist SAR Studies

The benzyl ester's logP of 3.07—0.46 units higher than the methyl ester—predicts superior membrane permeability, making it the preferred tool compound for SAR campaigns that aim to correlate AR antagonism with cellular uptake [1]. Laboratories investigating the impact of ester moiety lipophilicity on AR-mediated transcriptional repression in LNCaP or C4-2 prostate cancer cells should procure the benzyl ester alongside the methyl and isopropyl analogs to establish a complete lipophilicity-activity profile [2].

Mechanistic Studies of Non-Redox 5-Lipoxygenase Pathway Inhibition

Validated as an active LTB4 biosynthesis inhibitor within a series that was rigorously demonstrated to operate through a non-redox mechanism, the benzyl ester is a suitable reference compound for mechanistic enzymology of 5-lipoxygenase (5-LO) [1]. Its confirmed lack of direct radical-scavenging activity (negative DPPH assay) and absence of hydroxyl radical generation (negative deoxyribose degradation assay) differentiate it from redox-active phenolic screening hits, making it valuable for target-based 5-LO inhibitor discovery programs [1].

Multi-Step Depside Total Synthesis Requiring Orthogonal Carboxyl Protection

For synthetic chemistry groups engaged in the total synthesis of lichen depsides such as barbatic acid, diffractaic acid, or echinocarpic acid, benzyl 2,4-dihydroxy-3,6-dimethylbenzoate serves as the essential carboxyl-protected building block [1]. The benzyl ester can be selectively removed by catalytic hydrogenolysis under neutral conditions, preserving the acid-sensitive depside ester linkage—a chemoselectivity profile that methyl and ethyl esters cannot provide [2].

Psoriasis-Relevant Phenotypic Screening for Non-Cytotoxic Keratinocyte Inhibitors

The compound's demonstrated HaCaT antiproliferative activity, coupled with the absence of LDH release (a marker of non-specific cytotoxicity), makes it a valuable positive control or scaffold for phenotypic screening in psoriasis drug discovery [1]. Its non-redox mechanism ensures that hits identified in co-screening with this compound are less likely to be false positives arising from oxidative stress-mediated growth arrest [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.